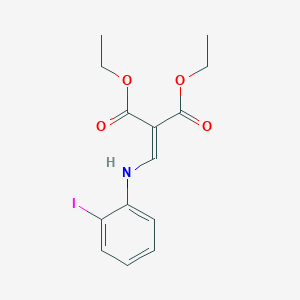

Diethyl 2-((2-iodophenylamino)methylene)malonate

Description

Diethyl 2-((2-iodophenylamino)methylene)malonate is a malonate derivative featuring a 2-iodoaniline substituent. It serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as quinolones and pyridines . Its synthesis typically involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate under thermal conditions, often in solvents like toluene or diphenyl ether . The iodine atom at the ortho position introduces steric and electronic effects that differentiate its reactivity and applications from analogues with other substituents.

Properties

IUPAC Name |

diethyl 2-[(2-iodoanilino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYYKZHGTVOZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1I)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444564 | |

| Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-38-4 | |

| Record name | Diethyl [(2-iodoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((2-iodophenylamino)methylene)malonate typically involves the alkylation of diethyl malonate with 2-iodoaniline. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate . The enolate ion then undergoes nucleophilic substitution with 2-iodoaniline to form the desired product .

Industrial Production Methods

Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-iodophenylamino)methylene)malonate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenyl ring and the methylene bridge can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Nucleophiles: Various amines, thiols, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Diethyl 2-((2-iodophenylamino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-((2-iodophenylamino)methylene)malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations :

Physical and Spectral Properties

- Melting Points : Electron-withdrawing groups (e.g., Cl, Br) increase melting points compared to electron-donating groups. The 2-iodo analogue’s melting point is unreported but expected to be lower than 3-bromo or 4-chloro derivatives due to iodine’s larger atomic radius disrupting crystal packing .

- NMR Signatures : The 2-iodo substituent causes distinct deshielding in $^1$H-NMR (e.g., aromatic protons near iodine) compared to fluorine or chlorine analogues. For example, in 2,4-difluoro derivatives, protons resonate at δ 7.24–6.92 ppm , while iodinated analogues may show downfield shifts due to iodine’s inductive effects .

Structural and Electronic Features

- Electronic Effects: Iodine’s weak electron-withdrawing nature (+M effect) contrasts with stronger electron-withdrawing groups (e.g., NO$_2$) or electron-donating groups (e.g., OMe), altering the malonate’s electrophilicity.

Biological Activity

Diethyl 2-((2-iodophenylamino)methylene)malonate, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities, particularly in anticancer and antifungal applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of diethyl malonates, which are known for their versatility in medicinal chemistry. Its structure includes a diethyl malonate moiety linked to a 2-iodophenylamino group, which is believed to enhance its biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of diethyl malonate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values of 5.18 ± 0.64 µM against A-549 (lung cancer), 7.62 ± 1.05 µM against HeLa (cervical cancer), and 17.59 ± 0.41 µM against SGC-7901 (gastric cancer) cells, surpassing the efficacy of standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Anticancer Activity of Diethyl Malonate Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| DAMM-1 | A-549 | 5.18 ± 0.64 | 5-FU | <10 |

| DAMM-1 | HeLa | 7.62 ± 1.05 | MTX | <10 |

| DAMM-1 | SGC-7901 | 17.59 ± 0.41 | - | - |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Antibacterial Activity

The antibacterial properties of diethyl malonate derivatives have also been investigated, with significant results against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be notably lower than those of established antibiotics, indicating a strong antibacterial potential .

Table 2: Antibacterial Activity of Diethyl Malonate Derivatives

| Compound | Bacteria | MIC (nmol/mL) |

|---|---|---|

| DAMM-1 | E. coli (ATCC 29213) | 3.125 |

| DAMM-1 | S. aureus (ATCC 8739) | 3.125 |

Antifungal Activity

In addition to anticancer and antibacterial properties, diethyl malonate derivatives have shown promising antifungal activity against phytopathogens such as Fusarium oxysporum. Recent studies reported IC50 values indicating that certain derivatives exhibit fungicidal effects at nanomolar concentrations, classifying them as potential candidates for agricultural applications .

Table 3: Antifungal Activity of Diethyl Malonate Derivatives

| Compound | Pathogen | IC50 (nM) | Effect Type |

|---|---|---|---|

| DAMM-2 | Fusarium oxysporum | 320 | Fungistatic |

| DAMM-5 | Fusarium oxysporum | 13 | Fungicidal |

While specific mechanisms remain under investigation, it is hypothesized that the biological activity of diethyl malonate derivatives may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.

- Disruption of cell membrane integrity : In bacteria and fungi, these compounds may compromise membrane function leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of diethyl malonate derivatives:

- Cytotoxicity in Cancer Models : A study evaluated the effects of various diethyl malonate derivatives on human cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration into their use as chemotherapeutic agents.

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity against drug-resistant strains, revealing that these compounds could serve as alternatives to conventional antibiotics.

- Agricultural Applications : Research into antifungal properties has opened avenues for developing new fungicides based on these compounds, particularly in managing crop diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.